

# An In-depth Technical Guide to 3-(2-Methoxyphenyl)propionaldehyde

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## Compound of Interest

Compound Name: *3-(2-Methoxyphenyl)propanal*

Cat. No.: *B1581003*

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## Introduction

3-(2-Methoxyphenyl)propionaldehyde, a member of the methoxybenzene and aldehyde chemical classes, is a compound of significant interest in organic synthesis and medicinal chemistry. Its structural motif, featuring a methoxy-substituted aromatic ring linked to a propanal chain, provides a versatile scaffold for the development of novel molecules with potential therapeutic applications. This guide offers a comprehensive overview of its chemical identity, synthesis, physicochemical properties, spectroscopic characterization, and potential applications in the field of drug development, providing a crucial resource for researchers and scientists working with this compound.

## Chemical Identity and Synonyms

A clear identification of 3-(2-methoxyphenyl)propionaldehyde is fundamental for accurate research and communication. A variety of synonyms and identifiers are used in scientific literature and chemical databases.

Identifier Type	Identifier
IUPAC Name	3-(2-methoxyphenyl)propanal
CAS Number	33538-83-9[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub> [1]
Synonyms	Benzenepropanal, 2-Methoxy-[1]
3-(o-methoxyphenyl)propionaldehyde	
2-Methoxybenzenepropanal	

## Physicochemical Properties

The physical and chemical characteristics of 3-(2-methoxyphenyl)propionaldehyde are crucial for its handling, application, and analysis.

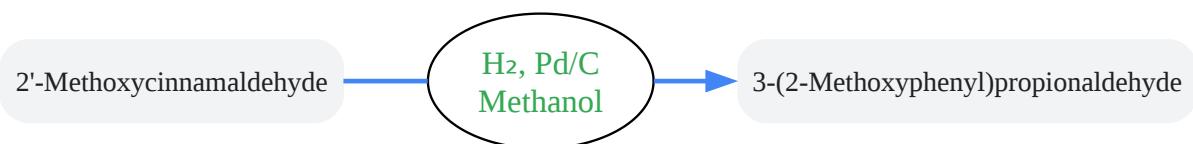
Property	Value	Notes
Molecular Weight	164.20 g/mol [1]	
Appearance	Colorless to pale yellow liquid	Based on typical appearance of similar aromatic aldehydes.
Boiling Point	260 °C[1]	At standard pressure.
Density	1.025 g/cm <sup>3</sup> (Predicted)[1]	
Solubility	Soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water.	
Storage	Store in a cool, dry place under an inert atmosphere. For long-term storage, it is recommended to keep it in a freezer at -20°C.[1]	

# Synthesis of 3-(2-Methoxyphenyl)propionaldehyde

A common and effective method for the synthesis of 3-(2-methoxyphenyl)propionaldehyde is the selective hydrogenation of the carbon-carbon double bond of its  $\alpha,\beta$ -unsaturated precursor, 2'-methoxycinnamaldehyde.

## Reaction Principle

The synthesis involves the catalytic reduction of the alkene functional group in 2'-methoxycinnamaldehyde, leaving the aldehyde group intact. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.



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Caption: Synthesis of 3-(2-methoxyphenyl)propionaldehyde.

## Experimental Protocol

This protocol describes the hydrogenation of 2'-methoxycinnamaldehyde to yield 3-(2-methoxyphenyl)propionaldehyde.

### Materials:

- 2'-Methoxycinnamaldehyde
- 10% Palladium on carbon (Pd/C)
- Methanol
- Dichloromethane
- Diatomaceous earth (Celite®)
- Round-bottom flask

- Hydrogen balloon or hydrogenator
- Magnetic stirrer
- Filtration apparatus
- Rotary evaporator

**Procedure:**

- In a round-bottom flask, dissolve 2'-methoxycinnamaldehyde (1.00 g, 6.17 mmol) in methanol (12 mL).
- Carefully add 10% Pd/C (131 mg, 0.20 mmol) to the solution.
- The flask is then purged with hydrogen gas and stirred under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
- The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).
- Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake is washed with dichloromethane.
- The filtrates are combined and the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3/1, v/v) to afford the pure 3-(2-methoxyphenyl)propionaldehyde.[\[2\]](#)

**Safety Precautions:**

- Palladium on carbon is flammable when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.
- Hydrogen gas is highly flammable. Ensure there are no sources of ignition nearby.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

## Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-(2-methoxyphenyl)propionaldehyde. While experimental spectra are not readily available in public databases, the following are predicted key spectral features based on the compound's structure.

### **<sup>1</sup>H NMR Spectroscopy (Predicted)**

- $\delta \sim 9.8$  ppm (t, 1H): Aldehydic proton, appearing as a triplet due to coupling with the adjacent  $\text{CH}_2$  group.
- $\delta \sim 7.2\text{-}6.8$  ppm (m, 4H): Aromatic protons of the methoxy-substituted benzene ring.
- $\delta \sim 3.8$  ppm (s, 3H): Protons of the methoxy group.
- $\delta \sim 2.9$  ppm (t, 2H): Methylene protons adjacent to the aromatic ring.
- $\delta \sim 2.8$  ppm (dt, 2H): Methylene protons adjacent to the aldehyde group.

### **<sup>13</sup>C NMR Spectroscopy (Predicted)**

- $\delta \sim 202$  ppm: Carbonyl carbon of the aldehyde.
- $\delta \sim 157$  ppm: Aromatic carbon attached to the methoxy group.
- $\delta \sim 130\text{-}110$  ppm: Other aromatic carbons.
- $\delta \sim 55$  ppm: Methoxy carbon.
- $\delta \sim 45$  ppm: Methylene carbon adjacent to the aldehyde group.
- $\delta \sim 25$  ppm: Methylene carbon adjacent to the aromatic ring.

### **Infrared (IR) Spectroscopy (Predicted)**

- $\sim 2940 \text{ cm}^{-1}$ : C-H stretching of the alkyl chain.
- $\sim 2830 \text{ cm}^{-1}$  and  $\sim 2730 \text{ cm}^{-1}$ : C-H stretching of the aldehyde group (Fermi resonance doublet).
- $\sim 1725 \text{ cm}^{-1}$ : Strong C=O stretching of the aldehyde.
- $\sim 1600$ ,  $\sim 1500 \text{ cm}^{-1}$ : C=C stretching of the aromatic ring.
- $\sim 1245 \text{ cm}^{-1}$ : Asymmetric C-O-C stretching of the methoxy group.
- $\sim 1030 \text{ cm}^{-1}$ : Symmetric C-O-C stretching of the methoxy group.

## Mass Spectrometry (MS) (Predicted)

- m/z 164: Molecular ion peak  $[\text{M}]^{+\bullet}$ .
- m/z 135: Loss of the formyl radical ( $\bullet\text{CHO}$ ).
- m/z 121: A prominent peak corresponding to the tropylidium ion formed after rearrangement and loss of ethylene from the side chain.
- m/z 91: Tropylidium ion, a common fragment for alkylbenzenes.

## Applications in Drug Development and Research

While specific drug candidates containing the 3-(2-methoxyphenyl)propionaldehyde moiety are not widely documented, its structural features make it a valuable building block for medicinal chemistry research.

## Scaffold for Bioactive Molecules

The methoxy-substituted phenylpropanal structure can be derivatized in numerous ways to explore structure-activity relationships (SAR). The aldehyde functionality is a versatile handle for reactions such as reductive amination to form amines, oxidation to carboxylic acids, and various condensation reactions to build more complex molecular architectures.

## Potential Pharmacological Activities

Derivatives of related methoxyphenyl compounds have been investigated for a range of biological activities, suggesting potential avenues for the application of 3-(2-methoxyphenyl)propionaldehyde in drug discovery. For instance, some methoxyphenyl derivatives have shown anti-inflammatory and analgesic properties. Additionally, the methoxy group can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and ability to cross biological membranes.

The related compound, 3-(2-methoxyphenyl)propionic acid, is recognized as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. This underscores the potential of the aldehyde as a precursor to a variety of bioactive molecules.

## Conclusion

3-(2-Methoxyphenyl)propionaldehyde is a valuable chemical entity with significant potential for applications in organic synthesis and drug discovery. This technical guide provides a foundational understanding of its properties, synthesis, and characterization. As research in medicinal chemistry continues to evolve, the utility of such versatile building blocks will undoubtedly expand, paving the way for the development of novel therapeutic agents.

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## References

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